Cliotide T12
Description
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
GIPCGESCVYIPCTVTALLGCSCKDKVCYKN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxic Activity (IC₅₀) of this compound and Related Cyclotides
This compound exhibits moderate cytotoxicity (IC₅₀ = 0.78 µM) compared to Cliotide T1 (IC₅₀ = 0.60 µM) and significantly outperforms Cliotide T2 (IC₅₀ = 8.00 µM). Its activity is comparable to Chassatide C (IC₅₀ = 1.00 µM) from Rubiaceae, highlighting conserved bioactivity across plant families .
Ecological and Evolutionary Context
The ubiquity of cliotides in all C. ternatea tissues contrasts with tissue-specific cyclotide expression in other plants. This widespread distribution suggests a broader defensive role in Fabaceae . Phylogenetically, cliotides form a distinct clade, supporting horizontal gene transfer or convergent evolution as drivers of cyclotide diversification in Fabaceae .
Preparation Methods
Extraction of Cliotide T12 from Plant Material
Source Material : Fresh whole Clitoria ternatea plants (~1 kg) are used as the starting material, including all tissues such as leaves, stems, roots, flowers, seeds, and nodules where cliotides are prevalent.
-
- The plant material is homogenized with approximately 5 liters of water.
- The homogenate is incubated at 100 °C for 1 hour to extract heat-stable cysteine-rich peptides (CRPs), including cliotides.
- After incubation, the mixture is filtered to remove solid debris, yielding an aqueous extract enriched in CRPs.
Initial Purification: Flash Chromatography
- The aqueous extract is subjected to flash chromatography using a column packed with 150 g of C18 reversed-phase material.
- The column is washed with 20% ethanol to remove impurities.
- Elution is performed with 80% ethanol to obtain the CRP-enriched fraction containing cliotides including this compound.
High-Performance Liquid Chromatography (HPLC) Purification
-
- The CRP-enriched fraction is concentrated and loaded onto a preparative HPLC system equipped with a C18 Vydac column (250 × 21 mm).
- Elution is carried out at a flow rate of 8 ml/min with a linear gradient of 0–80% buffer B, where buffer B consists of 100% acetonitrile with 0.05% trifluoroacetic acid (TFA).
- UV detection is monitored at 220, 254, and 280 nm to track peptide elution.
Yield :
Chemical Modification: S-Reduction and S-Alkylation
- To analyze and confirm the disulfide connectivity and cysteine residues, this compound undergoes reduction and alkylation steps:
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| S-Reduction | 20 μg peptide in 100 μl NH4HCO3 buffer (100 mM, pH 7.8) with 10 mM dithiothreitol (DTT), 1 h at 37 °C | Reduce disulfide bonds to free thiols |
| S-Alkylation | Addition of 2-fold excess iodoacetamide (IAA), 1 h at 37 °C | Alkylate free thiols to prevent re-oxidation |
| Alternative Alkylation | N-ethylmaleimide (NEM) at 50 mM, 15 min at 37 °C | Confirm number of cysteine residues via MALDI-TOF MS |
| Quenching & Purification | Immediate injection into C18 HPLC column | Stop reaction and purify modified peptides |
Structural and Functional Characterization
Summary Table of Preparation Steps for this compound
| Step | Description | Key Parameters | Outcome/Yield |
|---|---|---|---|
| Plant Material Collection | Whole Clitoria ternatea plant (~1 kg) | Includes all tissues | Raw material |
| Heat Extraction | Homogenization with water, 100 °C for 1 h | 5 L water, filtration | Aqueous extract with CRPs |
| Flash Chromatography | C18 column with 20% ethanol wash, 80% ethanol elution | 150 g C18, GRACE Davison | CRP-enriched fraction |
| Preparative HPLC | C18 Vydac column, 0–80% acetonitrile gradient | 8 ml/min flow, UV detection at 220/254/280 nm | Partially purified cliotides |
| Semi-preparative HPLC | Further purification with same gradient | 3 ml/min flow | Pure this compound |
| S-Reduction & Alkylation | DTT reduction, IAA or NEM alkylation | 37 °C incubation, MALDI-TOF MS analysis | Structural confirmation |
| Yield | Approximate recovery | ~70 mg per preparation | High yield |
Research Findings and Notes
- The preparation method emphasizes the heat stability of cliotides, allowing extraction via boiling water without peptide degradation.
- The combination of chromatographic techniques ensures high purity suitable for structural and functional studies.
- The chemical modification steps are critical for confirming the unique cystine knot topology and cyclic nature of this compound, which underpins its stability and bioactivity.
- The biosynthetic pathway involves a precursor protein with a chimeric structure, suggesting a novel evolutionary mechanism in Fabaceae cyclotides.
- These preparation protocols facilitate the exploration of this compound as a potential therapeutic agent due to its antimicrobial and cytotoxic properties.
Q & A
Q. How should interdisciplinary teams collaborate to address gaps in this compound’s pharmacological profiling?
- Answer : Establish roles using ’s collaboration guidelines:
- Biochemists: Validate peptide stability.
- Pharmacologists: Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) assays.
- Data Scientists: Develop machine learning models for toxicity prediction.
Document workflows in shared repositories to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
